molecular formula C14H11N5O2 B3405777 (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide CAS No. 1421588-54-6

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide

Cat. No. B3405777
CAS RN: 1421588-54-6
M. Wt: 281.27
InChI Key: XJRIQHGFWQFAKR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting specific enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have reported that (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide may exert various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which may help prevent oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide has several advantages and limitations for lab experiments. One of the significant advantages is its potential as a drug candidate for various diseases. However, one of the limitations is that more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide. One of the most significant directions is the development of more efficient and cost-effective synthesis methods. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug discovery and development. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Scientific Research Applications

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications has been in medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13(5-4-12-3-1-8-21-12)18-11-9-15-14(16-10-11)19-7-2-6-17-19/h1-10H,(H,18,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRIQHGFWQFAKR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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